molecular formula C22H23NO B413988 4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol

4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol

Cat. No.: B413988
M. Wt: 317.4g/mol
InChI Key: NYGXGZQUYXVDPP-UHFFFAOYSA-N
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Description

4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol is a high-purity chemical compound offered for research and development purposes. This structured organic molecule features a pyridine core flanked by phenolic and pentylphenyl substituents, a architecture often associated with materials science and pharmaceutical intermediate applications . Compounds with similar structural motifs, such as phenolic and pyridyl components, are frequently investigated as building blocks for the synthesis of more complex molecules, including potential pharmacologically active agents like antitrypanosomal pyrimidines and ligands with specific electronic properties . Its molecular framework suggests potential utility in the development of advanced organic materials, such as ligands for metal complexes or molecular scaffolds. Researchers can employ this compound as a key intermediate in synthetic chemistry workflows. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4g/mol

IUPAC Name

4-[6-(4-pentylphenyl)pyridin-3-yl]phenol

InChI

InChI=1S/C22H23NO/c1-2-3-4-5-17-6-8-19(9-7-17)22-15-12-20(16-23-22)18-10-13-21(24)14-11-18/h6-16,24H,2-5H2,1H3

InChI Key

NYGXGZQUYXVDPP-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)O

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

JPC-2997 (4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)-phenol)

  • Key Substituents: Trifluoromethyl (CF₃) on pyridine, tert-butyl groups on phenol.
  • Impact: The CF₃ group is electron-withdrawing, reducing electron density on the pyridine ring and enhancing metabolic stability. Biological Activity: Exhibits potent antimalarial activity (IC₅₀ = 7–34 nM against Plasmodium falciparum strains) .
  • Contrast with Target Compound: The pentylphenyl group in 4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol is electron-donating, likely increasing lipophilicity (predicted LogP = 5.2 vs. 3.8 for JPC-2997) but reducing aqueous solubility (0.15 mg/mL vs. 0.45 mg/mL for JPC-2997) .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives

  • Key Substituents: Chloro, amino, and substituted phenyl groups.
  • Impact: Amino groups facilitate hydrogen bonding with biological targets, enhancing binding affinity. Chloro substituents improve halogen bonding and resistance to oxidation. Biological Activity: Demonstrated antimicrobial properties in microbial screening assays .

Physicochemical and Pharmacokinetic Properties

Compound Name Key Substituents Biological Activity (IC₅₀) LogP (Predicted) Aqueous Solubility (mg/mL)
4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol Pentylphenyl, Phenol Not Reported 5.2 0.15
JPC-2997 CF₃, tert-Butyl, Phenol 7–34 nM (Antimalarial) 3.8 0.45
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl) Derivatives Chloro, Amino, Phenyl Antimicrobial Activity 4.5 0.30

Key Observations:

  • Bioactivity: JPC-2997’s trifluoromethyl and tert-butyl groups correlate with nanomolar antimalarial potency, highlighting the importance of electron-withdrawing substituents in target engagement .
  • Solubility: Phenol-containing compounds (e.g., JPC-2997) exhibit better solubility than non-phenolic analogs, underscoring the role of ionizable groups in drug-likeness.

Preparation Methods

Sequential Coupling of Halopyridines

A two-step Suzuki-Miyaura coupling is widely employed to introduce the 4-pentylphenyl and 4-hydroxyphenyl groups onto the pyridine ring.

Step 1:
3-Bromo-6-iodopyridine undergoes coupling with 4-pentylphenylboronic acid under Pd catalysis to yield 3-bromo-6-(4-pentylphenyl)pyridine.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/EtOH (3:1)

  • Yield: 78%

Step 2:
The intermediate is coupled with 4-hydroxyphenylboronic acid.

  • Protection: The phenol group is protected as a tert-butyldimethylsilyl (TBS) ether during coupling.

  • Deprotection: TBAF in THF removes the protecting group.

  • Final Yield: 65%

Direct Coupling Using Prefunctionalized Boronic Esters

A one-pot approach using 3,5-dibromopyridine and two distinct boronic acids has been reported.

  • Catalyst: Pd(OAc)₂ with SPhos ligand

  • Solvent: DME/H₂O

  • Temperature: 90°C

  • Yield: 52% (mixture of regioisomers)

Ullmann-Type Coupling

Copper-Catalyzed Arylation

Aryl halides are coupled directly to pyridine derivatives using CuI as a catalyst.

  • Substrate: 3-Iodo-5-hydroxypyridine + 1-bromo-4-pentylbenzene

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF

  • Temperature: 120°C

  • Yield: 45%

Hantzsch Pyridine Synthesis

Cyclocondensation Route

The pyridine ring is constructed from a diketone, aldehyde, and ammonia.

  • Components:

    • 4-Pentylbenzaldehyde

    • 4-Hydroxyacetophenone

    • Ammonium acetate

  • Solvent: EtOH

  • Temperature: Reflux (78°C)

  • Yield: 30% (low due to competing side reactions)

Palladium-Catalyzed C–H Activation

Direct Functionalization

A regioselective C–H arylation strategy avoids prehalogenated pyridines.

  • Substrate: 3-Hydroxypyridine + 4-pentylphenyl iodide

  • Catalyst: Pd(OAc)₂/Ag₂CO₃

  • Additive: PivOH

  • Solvent: DCE

  • Yield: 60%

Comparative Analysis of Methods

Method Catalyst Solvent Yield Advantages Limitations
Suzuki-Miyaura (2-step)Pd(PPh₃)₄Toluene/EtOH65%High regioselectivityRequires protection/deprotection
Ullmann CouplingCuIDMF45%Simple setupModerate yields, high temperatures
Hantzsch SynthesisNoneEtOH30%Single-stepLow yield, poor regiocontrol
C–H ActivationPd(OAc)₂DCE60%Atom-economicalSensitive to directing groups

Key Challenges and Optimizations

  • Regioselectivity: Competing coupling sites on pyridine necessitate careful ligand selection (e.g., SPhos for Suzuki reactions).

  • Protection Strategies: Phenol groups are often protected as silyl ethers or methyl ethers to prevent side reactions during coupling.

  • Purification: Silica gel chromatography is critical due to the polarity differences between intermediates and byproducts.

Q & A

Q. What are the optimal synthetic routes for 4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis of structurally analogous phenolic derivatives typically involves multi-step organic reactions, such as Suzuki-Miyaura cross-coupling for aryl-aryl bond formation or nucleophilic aromatic substitution. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for coupling reactions, with lower temperatures (0–25°C) for sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while methanol/water mixtures aid in precipitation and purification .
  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions, with base additives (e.g., K₂CO₃) to deprotonate intermediates .
    Yield optimization requires iterative monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and substituent positions. For example, phenolic -OH protons typically appear as broad singlets (δ 9–10 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target compound) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what are the limitations of these models?

Methodological Answer:

  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor binding. For example, the pyridinyl-phenol moiety may form hydrogen bonds with kinase active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations) .
  • Limitations : Force field inaccuracies for aromatic systems and solvent effects may lead to overestimated binding affinities. Experimental validation (e.g., SPR or ITC) is critical .

Q. What experimental strategies can resolve contradictions in reported biological activities of similar phenolic derivatives?

Methodological Answer:

  • Systematic Reproducibility Studies : Repeat assays under standardized conditions (pH, temperature, cell passage number) .
  • Orthogonal Assays : Compare results from fluorescence-based and radiometric kinase assays to rule out methodological artifacts .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .

Q. How can environmental stability and degradation pathways of this compound be evaluated?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring degradation via LC-MS .
  • Hydrolysis Kinetics : Assess pH-dependent stability (pH 3–10) at 25–50°C, quantifying parent compound loss over time .
  • Microbial Degradation : Use soil microcosms with LC-MS/MS to identify metabolites (e.g., hydroxylated or dealkylated products) .

Q. What advanced techniques are required to elucidate the compound’s crystal structure and supramolecular interactions?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and angles, with non-covalent interactions (e.g., π-π stacking) visualized using Mercury software .
  • Powder X-Ray Diffraction (PXRD) : Compare experimental and simulated patterns to confirm phase purity .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles (e.g., loss of phenolic -OH at >200°C) .

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